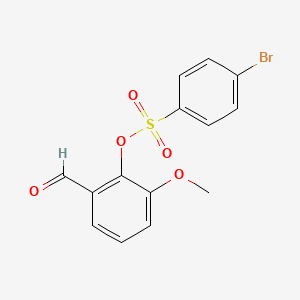![molecular formula C19H12N2O4 B4016907 2-benzyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4016907.png)
2-benzyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
Vue d'ensemble
Description
2-benzyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as BNQ, is a synthetic compound that has been studied for its potential use in cancer treatment. BNQ belongs to the family of isoquinoline derivatives, which have shown promising results in inhibiting tumor growth and inducing cell death in cancer cells.
Mécanisme D'action
The mechanism of action of 2-benzyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, studies have suggested that 2-benzyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione induces apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that play a crucial role in the execution of apoptosis. 2-benzyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-benzyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have a cytotoxic effect on cancer cells, while having minimal toxicity on normal cells. In addition, 2-benzyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. 2-benzyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-benzyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its ability to induce apoptosis in cancer cells, which is a desirable outcome in cancer research. Another advantage is its specificity for cancer cells, which reduces the risk of toxicity on normal cells. However, one limitation of using 2-benzyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-benzyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione. One direction is to investigate the potential of 2-benzyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione as a combination therapy with other anticancer agents. Another direction is to study the mechanism of action of 2-benzyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione in more detail, in order to identify potential targets for cancer therapy. Furthermore, the development of more efficient synthesis methods for 2-benzyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione could lead to its wider use in cancer research.
Applications De Recherche Scientifique
2-benzyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been studied for its potential use as an anticancer agent. In vitro studies have shown that 2-benzyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can induce apoptosis (programmed cell death) in cancer cells, including breast cancer, lung cancer, and leukemia cells. 2-benzyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Propriétés
IUPAC Name |
2-benzyl-6-nitrobenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c22-18-14-8-4-7-13-16(21(24)25)10-9-15(17(13)14)19(23)20(18)11-12-5-2-1-3-6-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMAOYBPHOBLOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]amino}benzoate](/img/structure/B4016831.png)
![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)leucine](/img/structure/B4016836.png)
![1-[2-(2-hydroxyethoxy)ethyl]-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4016844.png)
![N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B4016858.png)
![(2-fluoro-4-nitrophenyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4016862.png)
![5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4016864.png)



![N-(4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4016890.png)
![5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide](/img/structure/B4016896.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4016902.png)
